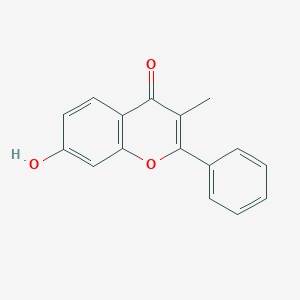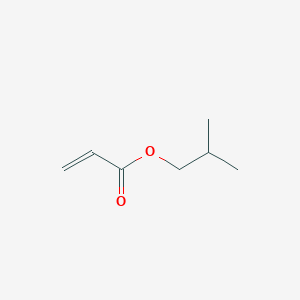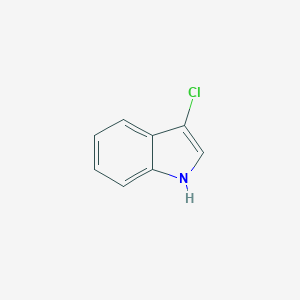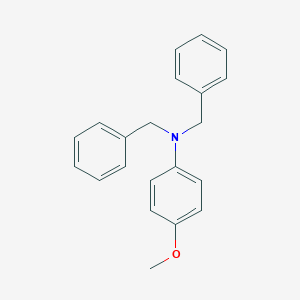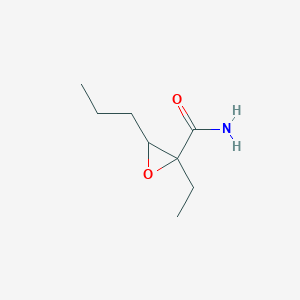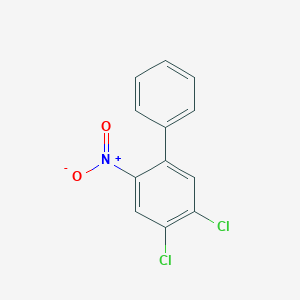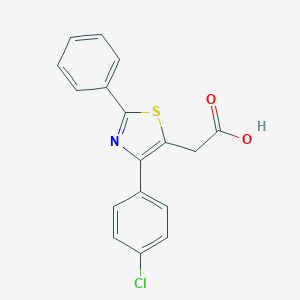![molecular formula C9H14N2 B092999 N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine CAS No. 18491-20-8](/img/structure/B92999.png)
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine is an organic compound with the molecular formula C9H14N2. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine can be synthesized through the reaction of acrylaldehyde with diallylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of acrylaldehyde diallylhydrazone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds .
Scientific Research Applications
N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acrylaldehyde diallylhydrazone involves its interaction with various molecular targets and pathways. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes and proteins. This interaction can result in the modulation of cellular processes and pathways, contributing to its biological activities .
Comparison with Similar Compounds
Acrolein: Similar in structure but differs in its applications and reactivity.
Acrylaldehyde: Shares some chemical properties but has distinct industrial uses.
Diallylhydrazine: A precursor in the synthesis of acrylaldehyde diallylhydrazone.
Uniqueness: N-Prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
18491-20-8 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7- |
InChI Key |
UBWAKKDBDWRUAI-YFHOEESVSA-N |
SMILES |
C=CCN(CC=C)N=CC=C |
Isomeric SMILES |
C=CCN(CC=C)/N=C\C=C |
Canonical SMILES |
C=CCN(CC=C)N=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


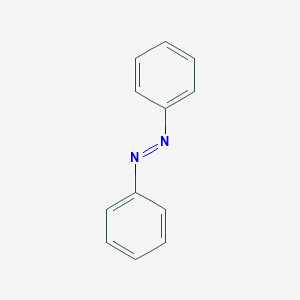
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
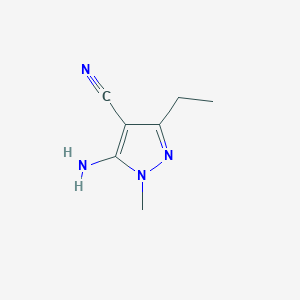
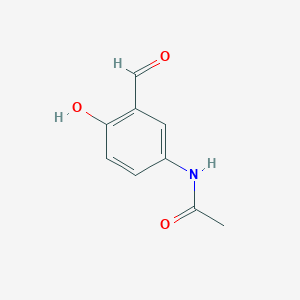
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

